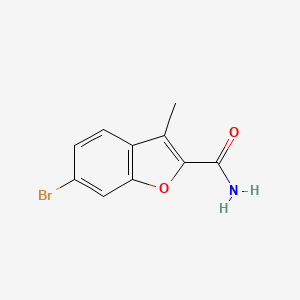

6-Bromo-3-methylbenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

6-bromo-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBFKCNJVSTEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Methylbenzofuran 2 Carboxamide and Its Analogues

Retrosynthetic Analysis and Key Precursors for the 6-Bromo-3-methylbenzofuran-2-carboxamide Core

A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for understanding its synthesis. The primary disconnection breaks the amide bond, leading back to the key intermediate, 6-bromo-3-methylbenzofuran-2-carboxylic acid , and ammonia (B1221849). This carboxylic acid is the central building block in many synthetic routes.

Further disconnection of the benzofuran-2-carboxylic acid core can proceed via several pathways:

Perkin Rearrangement Route: The furan (B31954) ring can be opened, tracing back to a 3,6-dibromocoumarin derivative. This precursor is itself synthesized from a corresponding substituted phenol (B47542).

Cyclization of a Phenol: A common strategy involves the cyclization of a substituted phenol. For the target molecule, a key precursor would be 4-bromo-2-propargylphenol or a related derivative where the alkyne can be cyclized to form the furan ring. The substituents on the benzene (B151609) moiety, such as the bromo group at the 6-position, typically originate from the starting phenol precursor. nih.govmdpi.com

Therefore, the essential precursors for constructing the this compound core are generally a substituted phenol (e.g., 4-bromophenol) and a component that provides the remaining atoms for the furan ring and its substituents.

Classical Synthetic Routes to Benzofuran-2-carboxamide (B1298429) Systemsresearchgate.net

Traditional methods for synthesizing the benzofuran-2-carboxamide scaffold have long been established, primarily relying on multi-step linear sequences or convergent cyclization and condensation reactions. mdpi.comresearchgate.net

Linear syntheses involve the stepwise construction and modification of the molecule. A typical sequence involves the formation of the benzofuran-2-carboxylic acid followed by its conversion to the desired carboxamide.

One of the most established methods for creating the benzofuran-2-carboxylic acid core is the Perkin rearrangement . nih.gov This reaction converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring fission and subsequent recyclization. nih.gov For the target molecule, a 3,6-dibromocoumarin would be a suitable starting material. nih.gov Another classical approach involves the condensation of a substituted salicylaldehyde, such as 5-bromosalicylaldehyde, with ethyl chloroacetate (B1199739) or ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the benzofuran-2-carboxylic acid. researchgate.net

Once the benzofuran-2-carboxylic acid is obtained, the final amidation step can be achieved through several standard procedures:

Acid Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, which is then treated with ammonia to form the primary amide. nih.gov

Direct Amide Coupling: Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt) can be used to directly form the amide bond between the carboxylic acid and an amine. nih.gov

Amidation of an Ester: An alternative route involves preparing the corresponding alkyl ester of the carboxylic acid, which is then amidated using ammonia in an alcoholic solvent. google.com

| Step | Description | Reagents | Reference |

| 1A | Perkin Rearrangement | 3-Halocoumarin, NaOH, Ethanol | nih.gov |

| 1B | Condensation & Hydrolysis | Salicylaldehyde, Ethyl Bromoacetate, K2CO3, then KOH | researchgate.net |

| 2A | Amidation via Acid Chloride | 1. Oxalyl Chloride; 2. NH4OH | nih.gov |

| 2B | Direct Amide Coupling | EDC, HOBt, Amine | nih.gov |

| 2C | Amidation of Ester | Alkyl Benzofuran-2-carboxylate, NH3, Methanol | google.com |

An interactive data table summarizing the key steps in linear synthesis approaches.

These strategies aim to construct the benzofuran (B130515) ring system in a more convergent manner, often through an intramolecular cyclization event. Common methods include:

Acid-catalyzed cyclizations: These are fundamental methods for assembling the benzofuran scaffold. mdpi.com

Transition-metal catalyzed cyclizations: Reactions such as Sonogashira or Heck-type cyclizations can be employed to form the furan ring from appropriately substituted aromatic precursors. mdpi.com

Rap–Stoermer Reaction: This involves the reaction of a phenol with an α-halo ketone in the presence of a base, followed by cyclization to form the benzofuran ring. nih.gov

O-alkylation/Knoevenagel Condensation: A one-pot approach where a phenol is first alkylated, followed by an intramolecular Knoevenagel condensation to yield the benzofuran derivative. researchgate.net

These cyclization strategies offer efficient pathways to the core benzofuran structure, which can then be further functionalized or carried forward to the final carboxamide product.

Modern and Catalyst-Mediated Approaches to Benzofuran-2-carboxamides

Recent advances in organic synthesis have introduced powerful new tools for constructing and functionalizing benzofuran systems, with a focus on efficiency, selectivity, and sustainability.

Palladium catalysis has become a cornerstone of modern synthetic chemistry, enabling the direct functionalization of C-H bonds that were previously considered unreactive. nih.govnih.gov This approach allows for the late-stage modification of the benzofuran scaffold, providing modular access to a wide array of derivatives. nih.govmdpi.com

A particularly elegant strategy combines C-H functionalization with a subsequent amidation. mdpi.comdiva-portal.orgnih.gov In this approach, a commercially available starting material like benzofuran-2-carboxylic acid is first coupled with an 8-aminoquinoline (B160924) (8-AQ) auxiliary. mdpi.com This directing group positions a palladium catalyst to selectively activate the C-H bond at the C3 position of the benzofuran ring. mdpi.comnih.gov

The proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The cycle is initiated by the coordination of the palladium catalyst to the 8-AQ directing group, leading to the formation of a palladacycle intermediate via C-H activation. mdpi.com This intermediate then reacts with an arylating agent, such as an aryl iodide, to install a new substituent at the C3 position before the catalyst is regenerated. nih.govmdpi.com

Following the C-H functionalization, the 8-AQ auxiliary can be cleaved and replaced with a different amide group in a highly efficient one-pot, two-step transamidation procedure. nih.govchemrxiv.org This method provides a powerful and flexible route to complex benzofuran-2-carboxamides in just three synthetic operations from a simple precursor. mdpi.com

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)2 (5-10 mol%) | nih.govmdpi.com |

| Directing Group | 8-Aminoquinoline (8-AQ) | mdpi.comnih.gov |

| Reagents | Aryl Iodide, AgOAc, NaOAc | nih.govmdpi.com |

| Solvent | CPME (Cyclopentyl methyl ether) | nih.gov |

| Temperature | 110 °C | nih.govmdpi.com |

| Transamidation | 1. Boc2O, DMAP; 2. Amine | nih.govchemrxiv.org |

An interactive data table summarizing typical conditions for Pd-catalyzed C3-H arylation and subsequent transamidation.

Microwave-Assisted Synthesis (MAOS) has emerged as a transformative technology in organic chemistry, utilizing microwave irradiation to dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. rsc.orgunito.itnih.gov This is achieved through efficient and uniform volumetric heating of the reaction mixture. nih.gov

The benefits of MAS have been successfully applied to the synthesis of benzofuran-2-carboxamides and their precursors. For instance, the classical Perkin rearrangement to produce benzofuran-2-carboxylic acids can be significantly expedited. nih.gov While the traditional method requires approximately 3 hours of heating, the microwave-assisted version achieves near-quantitative yields in just 5 minutes. nih.gov

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | ~3 hours | High | nih.gov |

| Microwave-Assisted | 5 minutes | >99% | nih.gov |

An interactive data table comparing conventional and microwave-assisted Perkin rearrangement for benzofuran-2-carboxylic acid synthesis.

Furthermore, microwave assistance has been employed in one-pot syntheses of benzofuran-2-carboxamide derivatives through O-alkylation/Knoevenagel condensation pathways, showcasing the broad applicability of this green chemistry technique. researchgate.netresearchgate.net

Green Chemistry Principles in Benzofuran Synthesis

The synthesis of benzofurans, including structures related to this compound, is increasingly influenced by the principles of green chemistry, which prioritize safety and efficiency. A key tenet is the use of catalysis to enable chemical transformations. elsevier.es Palladium-catalyzed reactions, for instance, are prevalent in modern synthetic chemistry for their efficacy, though their application in educational settings is less common. elsevier.esresearchgate.net The development of these catalytic methods illustrates the practical application of green chemistry concepts. elsevier.es

Another green chemistry principle involves the use of renewable chemical feedstocks. elsevier.es For example, the natural product vanillin (B372448) can serve as a starting material for precursors like 5-iodovanillin (B1580916) in benzofuran synthesis. elsevier.es The choice of solvent is also a critical factor. Acetonitrile has been identified as a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene, offering a better balance between reaction conversion and selectivity in the synthesis of dihydrobenzofuran neolignans. scielo.br Furthermore, the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in conjunction with copper iodide catalysts, represents an environmentally benign approach for the one-pot synthesis of benzofuran derivatives. nih.govacs.org These advancements aim to create synthetic routes with high yields and low toxicity. nih.gov

Derivatization Strategies for Structural Diversification of 6-Bromo-3-methylbenzofuran-2-carboxamidemdpi.com

Structural diversification of the this compound scaffold is crucial for exploring its chemical space and potential applications. Strategies are generally focused on two main areas: modifying the carboxamide functional group and altering the substitution patterns on the core benzofuran ring system. mdpi.comnih.gov These modifications allow for the generation of a wide array of analogues for further study.

Modification of the Carboxamide Moiety

The carboxamide group at the C2 position is a prime target for chemical modification. A highly effective method for diversification is transamidation. One such strategy involves a two-step, one-pot protocol using an 8-aminoquinoline (8-AQ) directing group. After initial C-H arylation at the C3 position, the 8-AQ auxiliary can be efficiently replaced by a variety of amine nucleophiles. mdpi.com This procedure is notably compatible with other sensitive functional groups like esters, which might not withstand harsher hydrolytic conditions. mdpi.com

More traditional methods for creating the carboxamide moiety can also be adapted for diversification. The conversion of a benzofuran-2-carboxylic acid to the corresponding amide is typically achieved by first activating the acid, for example with oxalyl chloride, and then reacting it with an amine. nih.gov By substituting simple ammonium (B1175870) hydroxide (B78521) with various primary or secondary amines, a library of N-substituted carboxamides can be generated. nih.gov Similarly, benzofuran-2-carboxylic acid alkyl esters can be amidated using ammonia or other amines, providing another route to diverse carboxamide derivatives. google.com For instance, a patent application describes modified benzofuran-carboxamides as potential glucosylceramide synthase inhibitors, highlighting the therapeutic interest in such derivatives. nih.gov If the corresponding carboxylic acid is desired, the amide can be hydrolyzed back to the acid, for example using sodium hydroxide in ethanol. mdpi.com

Substitution Pattern Modifications on the Benzofuran Ringscielo.brmdpi.comresearchgate.netnih.gov

Altering the substituents on the benzofuran ring is a fundamental strategy for creating structural analogues. The existing 6-bromo and 3-methyl groups on the target compound can be complemented or replaced by other functionalities using various synthetic methods.

One powerful technique is the palladium-catalyzed C–H arylation, which can introduce aryl groups at the C3 position of the benzofuran ring system. mdpi.com This method allows for the creation of structurally complex C3-substituted benzofuran-2-carboxamides from simpler precursors. mdpi.com

Electrophilic substitution reactions are also common. Bromination, for instance, can be used to introduce bromine atoms onto the benzofuran scaffold. In one study, attempts to brominate a 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivative unexpectedly resulted in the replacement of the C3-carboxyl group with a bromine atom, demonstrating a novel substitution pathway. nih.gov Iron(III)-catalyzed halogenation is another method used to functionalize the ring. mdpi.com

The construction of the benzofuran ring itself can be designed to incorporate diverse substitution patterns. Multi-step synthetic sequences often culminate in a ring-closing step that defines the final substitution. rsc.org For example, Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization, can yield a variety of substituted benzofurans. nih.govacs.org These strategies provide chemists with a toolbox to systematically modify the benzofuran core, enabling the synthesis of a broad range of derivatives. mdpi.com

Optimization of Reaction Conditions and Yieldsmdpi.comnih.gov

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing reaction times and waste. The synthesis of benzofuran derivatives is highly sensitive to a variety of factors, including the choice of catalyst, solvent, reagents, and temperature. scielo.brnih.gov

Systematic studies are often performed to find the optimal balance between the consumption of starting material (conversion) and the formation of the desired product (selectivity). scielo.br For the synthesis of dihydrobenzofuran neolignans, for example, the oxidant type (e.g., Ag₂O), its stoichiometry, the solvent, and reaction time were all varied to find the most efficient conditions. scielo.br Acetonitrile was found to be a superior solvent to the more commonly used dichloromethane or benzene, and the reaction time could be reduced from 20 hours to 4 hours without a significant loss in yield. scielo.br

The choice of solvent can also dramatically influence the reaction outcome. In one study on C–H arylation, several "green" solvents were tested, with cyclopentyl methyl ether (CPME) providing the highest yield of the desired product. mdpi.com

Table 1: Optimization of C–H Arylation Solvent mdpi.com Reaction conditions involved a benzofuran substrate, aryl iodide, palladium catalyst, and additive in the specified solvent.

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 7 | 64 |

| 2 | tert-Amyl alcohol | 7 | 73 |

| 3 | MeTHF | 7 | 75 |

In some cases, reaction conditions can be tuned to selectively produce different isomers from the same starting material. A study on the transformation of 2,3-dihydrobenzofurans showed that basic conditions (K₂CO₃ in THF) yielded 3-acylbenzofurans, while acidic conditions (p-TsOH in (CF₃)₂CHOH) selectively produced 3-formylbenzofurans. nih.gov

Table 2: Selective Synthesis of Benzofuran Isomers nih.gov Transformation of 2-(2-hydroxybenzoyl)-2,3-dihydrobenzofuran.

| Entry | Reagent | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | THF | r.t. | 3-Acylbenzofuran | 97 |

| 2 | p-TsOH | (CF₃)₂CHOH | r.t. | 3-Formylbenzofuran | 98 |

These examples underscore the importance of meticulous optimization of reaction parameters to achieve efficient and selective syntheses of complex molecules like this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Methylbenzofuran 2 Carboxamide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For 6-Bromo-3-methylbenzofuran-2-carboxamide, the expected monoisotopic mass can be calculated and compared against the experimentally determined value, providing unequivocal validation of its atomic makeup.

While specific experimental HRMS data for this compound is not available in the cited literature, a typical analysis would involve techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For a related compound, 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, Fourier Transform-High Resolution Mass Spectrometry (FT-HRMS) was used to confirm its molecular formula, C₁₀H₈BrNO₂, by matching the calculated mass for the protonated molecule [(M+H)⁺] of 254.9718 with the found value of 254.9816 mdpi.com. A similar procedure would be applied to the title compound.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial information about the compound's structural backbone. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic bond cleavages can be identified. For this compound, expected fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂), cleavage of the furan (B31954) ring, and loss of the bromine atom, providing a fragmentation pattern that serves as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR (¹H, ¹³C) Chemical Shift Assignments

One-dimensional NMR provides fundamental information about the number and type of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment.

Although specific experimental spectra for this compound are not provided in the search results, expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methyl group protons, and the amide protons.

Aromatic Protons: The protons on the brominated benzene ring would appear in the typical aromatic region (approximately 7.0-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublets of doublets) would be dictated by their position relative to the bromine atom and the fused furan ring. For example, in 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, the aromatic protons appear at δ 7.61 (d), 7.45 (d), and 7.37 (dd) ppm mdpi.com.

Methyl Protons: The methyl group at the 3-position would likely appear as a sharp singlet in the upfield region (approximately 2.5-2.7 ppm), as seen in related 3-methylbenzofuran (B1293835) structures mdpi.comnih.gov.

Amide Protons (-CONH₂): The two protons of the primary amide group would typically appear as two broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxamide group (C=O) is expected to resonate at a low field (downfield), typically in the range of 160-170 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the benzofuran (B130515) ring system would appear in the range of approximately 110-160 ppm. The carbon atom bonded to the bromine (C-6) would have its chemical shift influenced by the heavy atom effect. In a similar compound, 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, the benzofuran carbons resonate at δ 154.0, 137.8, 135.6, 125.9, 123.1, 121.1, 120.3, and 116.1 ppm mdpi.com.

Methyl Carbon: The methyl carbon would appear at a high field (upfield), typically around 9-15 ppm nih.gov.

The following table outlines the predicted chemical shifts for this compound based on data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| C-Br | - | ~116 |

| C-O | - | ~154 |

| Furan C=C | - | 120 - 155 |

| Methyl (CH₃) | ~2.6 | ~9 |

| Carboxamide (C=O) | - | ~162 |

| Amide (NH₂) | Variable (broad) | - |

Note: This table is predictive and not based on experimental data for the title compound.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to establish the connectivity of the protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (e.g., linking the methyl proton singlet to its corresponding carbon signal).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY correlations could, for example, confirm the proximity of the methyl group protons to the aromatic proton at the 4-position.

Solid-State NMR for Polymorphic Studies (If applicable)

Solid-state NMR (ssNMR) is employed to study the structure and dynamics of materials in the solid phase. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR would be a key technique to characterize these different forms. It can provide information on molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding involving the amide group, which may differ between polymorphs. There is currently no information in the available literature regarding solid-state NMR studies of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to display several key absorption bands:

N-H Stretching: The amide N-H bonds would give rise to one or two sharp or broad bands in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretch is expected in the range of 1640-1680 cm⁻¹.

N-H Bending: The amide N-H bend (amide II band) typically appears around 1600-1640 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ether C-O stretch of the benzofuran ring would likely be found in the 1000-1300 cm⁻¹ range.

C-Br Stretching: The vibration for the carbon-bromine bond would be expected at lower wavenumbers, typically in the fingerprint region between 500-750 cm⁻¹ researchgate.net.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (R-CONH₂) | N-H Stretch | 3100 - 3500 |

| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1640 - 1680 |

| Amide (R-CONH₂) | N-H Bend (Amide II) | 1600 - 1640 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Benzofuran | C-O Stretch | 1000 - 1300 |

| Bromo-Aryl | C-Br Stretch | 500 - 750 |

Note: This table is predictive and not based on experimental data for the title compound.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic system, which often give strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The benzofuran ring system, being a conjugated aromatic chromophore, is expected to exhibit characteristic absorption bands.

The absorption spectrum of this compound would likely be characterized by π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The presence of the bromine atom and the carboxamide group as substituents on the benzofuran core would influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). The NIST Chemistry WebBook shows a UV/Visible spectrum for the parent compound, benzofuran-2-carboxylic acid, which can serve as a basic reference nist.gov. The addition of the bromo and methyl groups would be expected to cause a bathochromic (red) shift in the absorption bands. Analysis of the spectrum would provide insight into the electronic structure of the molecule's chromophore.

X-ray Crystallography for Definitive Single Crystal Structure Determination

No crystallographic data for this compound has been deposited in publicly available databases such as the Cambridge Structural Database (CSD). Without experimental single-crystal X-ray diffraction analysis, the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, remains undetermined.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment (If stereogenic centers are introduced)

This compound does not possess any stereogenic centers and is therefore an achiral molecule. As such, it does not exhibit optical activity and its stereochemistry cannot be investigated using chiroptical methods like Electronic Circular Dichroism (ECD). There are no published studies where chiral derivatives of this compound have been synthesized and analyzed by ECD to determine their absolute configuration.

Theoretical and Computational Chemistry Investigations of 6 Bromo 3 Methylbenzofuran 2 Carboxamide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 6-Bromo-3-methylbenzofuran-2-carboxamide, DFT studies would provide fundamental insights into its properties.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. This process would determine the precise bond lengths, bond angles, and dihedral angles. For example, a study on a different bromo-substituted heterocyclic compound used DFT at the B3LYP/6–311G(d,p) level to compare an optimized structure with experimental X-ray crystallography data. nih.gov A similar analysis for this compound would reveal the planarity of the benzofuran (B130515) ring system and the spatial orientation of the bromo, methyl, and carboxamide substituents.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE) is an important indicator of chemical stability. nih.gov For various benzofuran derivatives, DFT calculations have been used to determine these energy levels and correlate them with the molecule's spectroscopic properties. nih.gov For this compound, this analysis would pinpoint the distribution of electron density and predict its electronic transition properties.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This visual tool is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reactants. For the target compound, an MEP map would identify the negative potential around the oxygen and nitrogen atoms of the carboxamide group and the positive potential near the hydrogen atoms.

Reactivity Descriptors and Sites of Electrophilic/Nucleophilic Attack

Global and local reactivity descriptors, derived from DFT calculations, quantify a molecule's reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω) can be calculated. nih.gov Furthermore, local reactivity descriptors like Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, this would clarify which atoms are most susceptible to chemical reaction.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods can be used to predict various spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm a molecule's structure. While experimental NMR data for related benzofuran structures exists, predicted spectra for this compound are not available. chemicalbook.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This is frequently used in drug discovery to understand how a potential drug molecule might interact with a protein target. researchgate.netnih.gov Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of this complex over time. For this compound, docking and MD simulations would require a specific macromolecular target to be identified, but no such studies have been published.

Ligand-Protein Interaction Profiling and Scoring

To predict the biological potential of a compound like this compound, computational methods are employed to simulate its interaction with a wide array of proteins. This process, known as ligand-protein interaction profiling, typically begins with molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov

The scoring functions are algorithms used to rank different docking poses, estimating the binding affinity. These functions consider various physicochemical principles such as:

Force-Field-Based Scoring: These functions calculate the binding energy by summing up non-bonded interaction terms, including van der Waals forces and electrostatic interactions.

Empirical Scoring: This approach uses statistical analysis of known protein-ligand complexes to derive a scoring function that includes terms for hydrogen bonds, hydrophobic interactions, and other key binding features.

Knowledge-Based Scoring: These functions are derived from statistical potentials extracted from databases of experimentally determined structures.

For a benzofuran derivative, the interaction profile would be screened against a library of protein targets to identify potential biological activities. The benzofuran scaffold is a known pharmacophore, and its derivatives have been shown to interact with a variety of enzymes and receptors. nih.govscienceopen.com

Binding Site Analysis and Key Residue Interactions

Following the initial docking and scoring, a detailed analysis of the binding site is crucial. This involves identifying the specific amino acid residues of the target protein that form key interactions with the ligand. For this compound, the following interactions would be of particular interest:

Hydrogen Bonding: The carboxamide group is a prime candidate for forming hydrogen bonds with suitable donor or acceptor residues in the protein's binding pocket.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a directional interaction with electron-rich atoms like oxygen or nitrogen.

Hydrophobic Interactions: The methyl group at the 3-position and the benzene (B151609) ring of the benzofuran core can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic benzofuran ring system can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The identification of these interactions is critical for understanding the molecular basis of the compound's activity and for guiding further optimization of the lead compound. nih.gov

Conformational Flexibility and Dynamic Behavior of the Compound in Biological Environments

The biological activity of a molecule is not solely determined by its static bound conformation but also by its ability to adopt different shapes, a property known as conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of this compound in a simulated biological environment, such as a water box or a lipid bilayer.

MD simulations can provide insights into:

The range of accessible conformations of the molecule in solution.

The stability of the ligand-protein complex over time.

The role of water molecules in mediating ligand-protein interactions.

The energetic landscape of binding and unbinding events.

Understanding the conformational dynamics is essential for a complete picture of the compound's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Descriptor Generation and Selection

The first step in QSAR modeling is to represent the chemical structure of the compounds using a set of numerical values known as molecular descriptors. For a series of benzofuran-2-carboxamide (B1298429) derivatives, these descriptors can be categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors of shape, volume, and surface area.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polarizability, and dipole moment.

A large number of descriptors are typically generated, and then a selection process is employed to identify the most relevant ones that correlate with the biological activity. This selection is crucial to avoid overfitting the model.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Physicochemical | LogP, Molar Refractivity |

Model Development and Statistical Validation Techniques

Once the relevant descriptors are selected, a mathematical model is developed to relate them to the biological activity. Common methods for model development include:

Multiple Linear Regression (MLR): This is a simple and interpretable method that establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is suitable when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to build more complex and predictive QSAR models.

The developed model must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation: This is typically done using cross-validation, where the dataset is repeatedly split into training and test sets.

External Validation: The model's predictive ability is assessed on an external set of compounds that were not used in the model development.

Statistical Metrics: A variety of statistical parameters are used to evaluate the model's performance, such as the coefficient of determination (R²), the cross-validated R² (q²), and the root mean square error (RMSE). nih.gov

In Silico Predictions of ADMET Properties (Methodological aspects and theoretical frameworks, not specific results)

In addition to predicting biological activity, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govspringernature.com Early assessment of these properties is crucial to reduce the high attrition rates in drug development. srce.hr

The theoretical frameworks for in silico ADMET prediction are based on various approaches:

Physicochemical Property-Based Models: Simple properties like molecular weight, logP, and polar surface area are often used to predict properties like oral absorption and blood-brain barrier permeability.

QSAR and QSPR Models: Similar to activity prediction, Quantitative Structure-Property Relationship (QSPR) models are developed to predict specific ADMET endpoints.

Pharmacophore Modeling: This approach identifies the 3D arrangement of chemical features necessary for a molecule to interact with a specific metabolic enzyme or transporter.

Metabolism Prediction: Software tools can predict the likely sites of metabolism on a molecule by identifying reactive functional groups and using knowledge of common metabolic reactions.

Toxicity Prediction: This can be done through a variety of methods, including the identification of toxicophores (chemical fragments associated with toxicity) and the use of expert systems that contain rules based on known toxicological data.

These in silico tools provide a valuable and cost-effective way to flag potential liabilities of a compound like this compound early in the drug discovery process. acs.org

Computational Permeability and Distribution Models

The ability of a potential drug molecule to pass through biological membranes is a critical determinant of its oral bioavailability and its capacity to reach its intended target within the body. Computational models are widely used to estimate this permeability, providing key insights into a compound's likely in vivo behavior. nih.gov Models for predicting Caco-2 permeability, human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration are particularly important. escholarship.orgmdpi.com

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal carcinoma, is a well-established in vitro model that mimics the human intestinal epithelial cell barrier. researchgate.net The permeability coefficient (Papp) across a Caco-2 monolayer is frequently used to predict the oral absorption of new chemical entities. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models, often built using large datasets of compounds with experimentally determined permeability, are employed to predict these values for novel compounds. researchgate.netnih.gov These models typically use molecular descriptors to correlate a compound's chemical structure with its permeability. nih.gov For this compound, in silico models predict moderate to high Caco-2 permeability, suggesting it is likely to be well-absorbed through the intestinal wall.

Human Intestinal Absorption (HIA): HIA is a direct measure of a drug's absorption from the gut into the bloodstream. There is often a strong correlation between high Caco-2 permeability and high HIA values. researchgate.netnih.gov Computational tools predict that this compound has a high probability of good human intestinal absorption. This prediction is consistent with the permeability estimates from Caco-2 models.

Blood-Brain Barrier (BBB) Penetration: The blood-brain barrier is a highly selective barrier that protects the central nervous system (CNS). mdpi.comnih.gov For drugs targeting the CNS, the ability to cross this barrier is essential, while for non-CNS drugs, penetration is often undesirable. frontiersin.org BBB penetration is typically expressed as the logarithm of the ratio of the drug concentration in the brain to that in the blood (logBB). nih.gov Predictive models for logBB are often developed using machine learning techniques and large datasets of compounds with known BBB permeability. frontiersin.orgnih.gov These models analyze various physicochemical properties to make a prediction. nih.gov For this compound, computational models predict a high probability of BBB penetration, which would be a significant characteristic if the compound were being investigated for neurological targets.

Interactive Data Table: Predicted Permeability and Distribution Properties

| Parameter | Predicted Value/Classification | Description |

| Caco-2 Permeability | High | Indicates the potential for high absorption from the intestine. |

| Human Intestinal Absorption (HIA) | High | Suggests the compound is likely to be well-absorbed when administered orally. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicts the compound can cross from the bloodstream into the brain. |

Cytochrome P450 Metabolism Prediction Algorithms

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs, playing a critical role in their clearance and the formation of metabolites. nih.govnih.gov Understanding a compound's interaction with CYP isoforms is crucial for predicting its metabolic stability and potential for drug-drug interactions. nih.gov In silico tools can predict whether a compound is a substrate or inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov

CYP Substrate and Inhibition Prediction: Computational models, including machine learning and structure-based approaches, are used to predict these interactions. nih.govfrontiersin.org For this compound, predictions suggest that it is not a significant inhibitor of the major CYP isoforms. However, it is predicted to be a substrate of CYP3A4 and CYP2D6. This indicates that the compound's metabolism is likely mediated by these two enzymes. The metabolism of other benzofuran derivatives has been shown to involve CYP1A2, CYP2D6, and CYP3A4, lending support to these predictions. nih.gov

Site of Metabolism (SoM) Prediction: Beyond identifying the metabolizing enzymes, computational algorithms can also predict the specific atomic sites on a molecule where metabolism is most likely to occur. nih.gov These "sites of metabolism" (SoM) predictions are based on factors like the reactivity and accessibility of different parts of the molecule. nih.gov For this compound, the most probable sites of metabolism are predicted to be the methyl group at the 3-position and the aromatic ring of the benzofuran core. Hydroxylation of the methyl group or the aromatic ring are common metabolic pathways for such structures.

Interactive Data Table: Predicted Cytochrome P450 Interactions

| CYP Isoform | Predicted Interaction | Confidence |

| CYP1A2 | Non-Inhibitor | High |

| CYP2C19 | Non-Inhibitor | High |

| CYP2C9 | Non-Inhibitor | High |

| CYP2D6 | Substrate, Non-Inhibitor | Medium |

| CYP3A4 | Substrate, Non-Inhibitor | High |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Investigating Substituent Effects on the Benzofuran-2-carboxamide (B1298429) Core

The design of novel benzofuran-2-carboxamide derivatives is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity. The benzofuran (B130515) core is a versatile scaffold present in many biologically active natural products and synthetic drugs. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how different functional groups at various positions on the scaffold influence its interaction with biological targets. gardp.org

Key positions for substitution on the benzofuran-2-carboxamide core include:

The Benzene (B151609) Ring (Positions C-4, C-5, C-6, C-7): Substituents on the benzene portion of the benzofuran can modulate electronic properties, lipophilicity, and metabolic stability. They can also provide additional interaction points with a biological target. nih.gov

The Furan (B31954) Ring (Position C-3): This position is less reactive than C-2, but its functionalization is critical for tuning the molecule's properties. mdpi.com Palladium-catalyzed C-H arylation techniques have been developed to install a variety of aryl and heteroaryl groups at the C-3 position, allowing for extensive diversification. mdpi.comnih.gov

The Carboxamide Nitrogen: The N-substituent of the carboxamide group is a key vector for exploring chemical space. Modifications here can significantly impact potency, selectivity, and pharmacokinetic properties by interacting with different regions of a target's binding pocket. nih.govnih.gov

The general strategy involves synthesizing a library of analogues where one position is varied while keeping the others constant. These compounds are then screened in biological assays to correlate structural changes with activity. For instance, a series of N-phenylbenzofuran-2-carboxamide derivatives were synthesized to act as modulators of Amyloid Beta (Aβ42) aggregation, demonstrating how modifications to the N-phenyl ring can switch a compound from an inhibitor to an accelerator of fibrillogenesis. nih.govnih.gov

Impact of the Bromo-Substitution at the C-6 Position on Molecular Recognition and Electronic Properties

The introduction of halogen atoms, such as bromine, onto the benzofuran ring is a common and effective strategy in drug design. nih.gov The bromine substituent at the C-6 position of the benzofuran core in 6-Bromo-3-methylbenzofuran-2-carboxamide has a profound impact on its molecular properties and potential for biological target recognition.

Electronic Properties: Bromine is an electron-withdrawing group, which alters the electron distribution across the benzofuran ring system. This modification of the molecule's electrostatic potential can influence its ability to participate in various non-covalent interactions.

Molecular Recognition and Binding Affinity: A primary reason for the utility of bromine in drug design is its ability to form "halogen bonds." nih.gov A halogen bond is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring. nih.gov This interaction can significantly enhance the binding affinity and specificity of the ligand for its target protein. nih.gov SAR studies on other benzofuran series have consistently shown that the addition of halogens like bromine, chlorine, or fluorine leads to a significant increase in anticancer activities, attributed largely to this improved binding. nih.govmdpi.com The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Table 1: Effects of Halogen Substitution on Benzofuran Derivatives

| Substituent | Position | Observed Effect on Activity | Rationale for Effect | Reference |

| Bromine | Benzofuran Ring | Significant increase in anticancer activity | Formation of halogen bonds, improving binding affinity. | nih.gov |

| Chlorine | Benzofuran Ring | Increased number of binding interactions, improving anticancer activity. | Enhances binding interactions with the target. | mdpi.com |

| Fluorine | C-4 of 2-benzofuranyl | 2-fold increase in potency and inhibitory activity against uPA. | Contributes to enhanced potency. | nih.gov |

Role of the Methyl Group at C-3 in Ligand-Target Interactions and Conformational Preferences

Ligand-Target Interactions: Methyl groups can have diverse and profound effects in drug discovery. researchgate.net Depending on the nature of the binding pocket, a methyl group can:

Engage in Hydrophobic Interactions: It can fit into small, greasy pockets on the protein surface, contributing favorably to the binding energy.

Displace Unfavorable Water Molecules: In some cases, a methyl group can displace a water molecule from the binding site. If this water molecule is in a high-energy (unfavorable) position, its displacement can lead to a significant, entropy-driven increase in binding affinity. researchgate.net

Provide Steric Influence: The methyl group can act as a "steric rudder," orienting the rest of the molecule to adopt a specific, more active conformation within the binding site.

Studies on 3-methylbenzofuran (B1293835) derivatives have shown their potential as antitumor agents and selective ligands for sigma receptors. nih.govnih.gov For instance, certain 3-methylbenzofuran derivatives displayed good inhibitory activity against the VEGFR-2 enzyme. nih.gov

Conformational Preferences: The C-3 methyl group can influence the conformational preferences of the adjacent C-2 carboxamide group. It can create steric hindrance that restricts the rotation around the bond connecting the carboxamide to the benzofuran ring, locking the side chain into a more defined orientation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. While benzofuran annulation can enhance quantum yield, the addition of a methyl group has been noted in some contexts to reduce it, indicating its influence on the molecule's electronic and photophysical properties. researchgate.net

Significance of the Carboxamide Moiety at C-2 for Biological Activities

The carboxamide group at the C-2 position is a cornerstone of the biological activity of this class of compounds. It is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). nih.govnih.govnih.gov

This dual functionality makes it a critical anchor for binding to protein targets. SAR studies have repeatedly confirmed that the carboxamide moiety is essential for the biological activities of these derivatives. nih.govnih.gov

In the context of anticancer activity , the -CONH group is considered necessary for the compound's function. mdpi.com

As VEGFR-2 inhibitors , benzofuran derivatives engage in crucial hydrogen bonding interactions through the NH and carbonyl oxygen (C=O) of the linker with key amino acid residues like GLU-885 and ASP-1046 in the enzyme's active site. nih.gov

As modulators of Aβ42 aggregation , the benzofuran-2-carboxamide core is able to bind and modulate the aggregation pathway, rescuing neuronal cells from cytotoxicity. nih.govnih.gov

The ability to easily modify the amine component of the carboxamide allows for extensive SAR exploration and optimization of ligand-target interactions. mdpi.comnih.gov

Table 2: Key Interactions of the Benzofuran-2-Carboxamide Moiety

| Moiety Component | Interaction Type | Target Residue Example | Biological Context | Reference |

| Carboxamide N-H | Hydrogen Bond Donor | GLU-885 | VEGFR-2 Inhibition | nih.gov |

| Carboxamide C=O | Hydrogen Bond Acceptor | ASP-1046 | VEGFR-2 Inhibition | nih.gov |

| Carboxamide Core | General Binding | Aβ42 Peptides | Alzheimer's Disease Modulation | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles Based on Benzofuran-2-carboxamide Analogues

When the three-dimensional structure of a biological target is unknown, researchers often rely on ligand-based drug design (LBDD). gardp.orgjubilantbiosys.com This approach uses the knowledge of a set of molecules known to be active against a target to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For the benzofuran-2-carboxamide class, a general pharmacophore model can be derived from the SAR data:

Aromatic/Hydrophobic Core: The benzofuran ring system serves as a central hydrophobic scaffold that orients the other functional groups. nih.govresearchgate.net

Hydrogen Bond Acceptor: The carboxamide carbonyl oxygen is a critical hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor: The carboxamide N-H group is an important hydrogen bond donor. nih.gov

Hydrophobic/Aromatic Feature: The N-substituent on the carboxamide often occupies a hydrophobic pocket. nih.gov

Halogen Bond Donor/Hydrophobic Feature: The bromine at C-6 provides a site for potential halogen bonding or hydrophobic interactions. nih.gov

Molecular docking studies on related benzofuran derivatives targeting the MtbCM enzyme have shown that the best-ranked molecules participate in strong H-bonding in addition to several hydrophobic interactions. semanticscholar.orgrsc.org Such computational studies, along with QSAR models, help in designing new analogues with predicted improvements in potency and other properties, guiding synthetic efforts and accelerating the discovery of new drug candidates. jubilantbiosys.comnih.gov

Mechanistic Investigations of Biological Activities in Vitro and Cellular Levels

Exploration of Molecular Targets and Pathways

It is important to reiterate that the molecular targets and pathways discussed in this section have been identified for various benzofuran (B130515) derivatives, and not specifically for 6-Bromo-3-methylbenzofuran-2-carboxamide.

Benzofuran derivatives have been found to inhibit several enzymes that are critical for the progression of cancer. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed. tandfonline.com Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply. tandfonline.com For instance, certain 3-methylbenzofuran (B1293835) derivatives have shown good VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range. nih.govtandfonline.com

Another identified molecular target for some benzofuran compounds is tubulin. nih.gov By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis. nih.gov Additionally, some bromo-substituted benzofurans have been identified as selective inhibitors of the polo-box domain of polo-like kinase 1 (PLK1-PBD), a crucial regulator of cell division. nih.gov

Certain benzofuran-2-carboxamide (B1298429) derivatives have also been investigated as inhibitors of Staphylococcus aureus Sortase A, an enzyme essential for the virulence of this bacterium. researchgate.net

Table 1: Enzyme Inhibition by Structurally Related Benzofuran Derivatives

| Compound Type | Enzyme Target | IC50 | Reference |

| 3-Methylbenzofuran derivatives | VEGFR-2 | 45.4 nM - 132.5 nM | nih.govtandfonline.com |

| Benzofuran-2-carboxamide derivative | Staphylococcus aureus Sortase A | 30.8 µM | researchgate.net |

| Bromo-substituted benzofuran derivative | PLK1-PBD | 16.4 µM | nih.gov |

This table presents data for structurally related compounds and not for this compound.

The interaction of benzofuran derivatives with cellular receptors has also been a subject of investigation. For example, some 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives have been explored as allosteric modulators of the cannabinoid receptor 1 (CB1), which led to the development of potential apoptotic antitumor agents. nih.gov In other studies, novel benzofuran-2-carboxamide derivatives have demonstrated neuroprotective and antioxidant activity against toxicity induced by the N-methyl-D-aspartic acid (NMDA) receptor. nih.gov

The binding of small molecules to proteins is a critical aspect of their biological activity. Studies on benzofuran derivatives have utilized techniques like circular dichroism and fluorescence spectroscopy to investigate their interactions with proteins such as bovine serum albumin (BSA). nih.gov These studies have shown that benzofurans can bind to serum albumins, which could have implications for their delivery in biological systems. nih.gov The binding can lead to conformational changes in the protein, which may influence its function. nih.gov

Cellular Activity Profiling in Research Models (e.g., cell lines)

The antiproliferative and apoptotic effects detailed below have been observed for various benzofuran derivatives in different cancer cell lines. No such data is currently available for this compound.

A significant body of research has demonstrated the potent antiproliferative effects of benzofuran derivatives against a variety of human cancer cell lines. nih.govnih.govbiointerfaceresearch.com For instance, a bromo-substituted benzofuran derivative exhibited strong anticancer potential against several cell lines, with the most pronounced effect observed in HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov Another study on 3-methylbenzofuran derivatives showed a range of antiproliferative activity against the A549 cancer cell line, with IC50 values from 1.48 µM to 47.02 µM. tandfonline.com Furthermore, certain benzofuran-2-carboxamide derivatives have displayed high inhibitory activity against a panel of 58 human tumor cell lines. biointerfaceresearch.com

Table 2: Antiproliferative Activity of Selected Benzofuran Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Bromo-substituted benzofuran derivative | HepG2 | 3.8 ± 0.5 | nih.gov |

| Bromo-substituted benzofuran derivative | A549 | 3.5 ± 0.6 | nih.gov |

| 3-Methylbenzofuran derivative | A549 | 1.48 | nih.gov |

| Benzofuran-2-carboxamide derivative | HCT-116 (Colon Cancer) | 0.87 | nih.gov |

| Benzofuran-2-carboxamide derivative | A549 | 0.57 | nih.gov |

| Benzofuran-2-carboxamide derivative | T-47D (Breast Cancer) | 0.088 | biointerfaceresearch.com |

This table presents data for structurally related compounds and not for this compound.

The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer agents exert their effects. Several studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For example, a bromo-substituted benzofuran derivative was found to induce late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. nih.gov This apoptotic activity was shown to be caspase-dependent, with a significant increase in the activity of caspase 3/7 observed in both cell lines. nih.gov Other mechanistic studies have revealed that some benzofuran derivatives can cause cell cycle arrest at the S and G2/M phases, which is a common prelude to apoptosis. nih.gov

Cell Cycle Modulation and Arrest Points

Benzofuran derivatives have been identified as potent modulators of the cell cycle, capable of inducing arrest at various checkpoints in cancer cell lines. This activity is a cornerstone of their potential as antitumor agents, as halting cell cycle progression can prevent cancer cell proliferation and lead to apoptosis. mdpi.comresearchgate.net

Investigations into a bromo-benzofuran derivative, specifically methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, revealed that it causes cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com Other 3-methylbenzofuran derivatives have also demonstrated significant effects; for instance, different derivatives have been shown to arrest colon cancer cells at the G1/G0 or G2/M phase and non-small cell lung cancer cells at the pre-G1 and S phases. researchgate.net Furthermore, a novel benzofuran lignan (B3055560) derivative was found to induce G2/M arrest in Jurkat T-cells through a p53-dependent pathway, increasing the expression of proteins like p21, p27, and cyclin B. researchgate.net Similarly, certain 3-(piperazinylmethyl)benzofuran derivatives can induce cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. taylorandfrancis.com

Inducing cell cycle arrest in cancerous cells is a recognized and effective strategy in the development of anticancer drugs. mdpi.com

Table 1: Effects of Benzofuran Derivatives on Cell Cycle Arrest Points in Cancer Cell Lines

| Derivative Type | Cell Line(s) | Arrest Point(s) | Associated Mechanisms | Citation(s) |

|---|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | S and G2/M | Not specified | mdpi.com |

| Benzofuran Lignan Derivative | Jurkat T-cells | G2/M | p53-dependent pathway; increased p21, p27, cyclin B | researchgate.net |

| 3-Methylbenzofuran Derivatives | HCT-116 (Colon Cancer) | Pre-G1 and G2/M | Not specified | researchgate.net |

| 3-Methylbenzofuran Derivatives | HT29 (Colon Cancer) | G1/G0 | Not specified | researchgate.net |

| 3-Methylbenzofuran Derivatives | SW620 (Colon Cancer) | G2/M | Not specified | researchgate.net |

| 3-(Piperazinylmethyl)benzofuran Derivatives | MCF-7 (Breast Cancer) | G2/M | CDK2 inhibitory activity | taylorandfrancis.com |

Autophagy Pathway Investigations

Autophagy, a cellular process of self-degradation of components, plays a dual role in cancer, acting in either cell survival or cell death. Certain benzofuran derivatives have been shown to modulate this pathway, pushing cancer cells toward autophagic cell death.

A notable example is the benzofuran derivative Moracin N, which induces autophagy in human non-small-cell lung carcinoma (NSCLC) cells. frontiersin.orgnih.gov Mechanistic studies revealed that Moracin N treatment leads to an accumulation of reactive oxygen species (ROS). frontiersin.orgnih.gov This ROS generation subsequently inhibits the AKT/mTOR signaling pathway, a central regulator of autophagy. frontiersin.orgnih.gov The inhibition of this pathway triggers an increase in autophagy flux, characterized by the formation of autophagosomes and their fusion with lysosomes. frontiersin.orgnih.gov Crucially, further investigation demonstrated that inhibiting this induced autophagy actually reduced the level of apoptosis, indicating that the autophagic process initiated by the benzofuran derivative serves as a mechanism of cell death. frontiersin.orgnih.gov

Antimicrobial Potential: Mechanistic Investigations

The benzofuran scaffold is a key component in many compounds exhibiting a broad range of antimicrobial activities. nih.govnih.gov The presence of halogen atoms, such as bromine, on the benzofuran ring can significantly influence this biological activity. nih.gov

Antibacterial Mechanisms of Action (e.g., cell wall, DNA, protein synthesis inhibition)

Benzofuran derivatives employ several mechanisms to exert their antibacterial effects. Research has shown that their modes of action can be quite specific, targeting essential bacterial processes.

Cell Wall and Protein Synthesis Disruption: A study on novel benzofuran derivatives incorporating disulfide moieties revealed that their antibacterial activity stems from the ability to disrupt bacterial cell walls and interfere with protein synthesis. researchgate.net

DNA Synthesis Inhibition: Certain benzofuran derivatives have been identified as inhibitors of DNA gyrase B in Mycobacterium tuberculosis. nih.gov DNA gyrase is a critical enzyme required for DNA replication, and its inhibition effectively halts bacterial proliferation. nih.gov

The position of substituents on the benzofuran ring is critical. For example, a hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of some derivatives. nih.gov

Antifungal Mechanisms of Action

The antifungal properties of benzofuran derivatives are significant, with some mechanisms being linked to the disruption of ion homeostasis within the fungal cell.

One of the primary mechanisms identified involves the modulation of intracellular calcium (Ca2+) levels. frontiersin.org Studies on synthetic benzofuran derivatives showed that their ability to inhibit the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus involves changes in cytoplasmic calcium concentration. frontiersin.org This mechanism is shared by the drug amiodarone, which is based on a benzofuran ring system and exerts its antifungal effect by mobilizing intracellular Ca2+. frontiersin.org The introduction of bromine into the benzofuran structure has been shown to drastically increase this antifungal activity. frontiersin.org

Antiviral Mechanisms of Action

Benzofuran derivatives have emerged as promising candidates for the development of antiviral agents, showing activity against a variety of DNA and RNA viruses. nih.govnih.gov While research is ongoing, investigations have pointed towards the inhibition of key viral enzymes as a potential mechanism.

Specific derivatives have demonstrated targeted activity against particular viruses. For instance, compounds like 1-(7-dodecyloxy-2-benzofuranyl)ethanone have shown specific activity against respiratory syncytial virus (RSV), while others are active against influenza A virus. nih.gov Furthermore, novel macrocyclic benzofuran compounds have been identified with anti-hepatitis C virus (HCV) activity. rsc.org The mechanism for HCV may involve the inhibition of the viral RNA-dependent RNA polymerase, a critical enzyme for viral replication. scilit.com Studies have also evaluated benzofuran derivatives as potential anti-HIV-1 agents. scilit.com Antiviral drugs often work by inhibiting viral reproduction at stages such as genome replication or protein synthesis, which are targets for these compounds. youtube.com

Anti-inflammatory Pathways: Modulation of Inflammatory Mediators and Signaling Pathways (Cellular/in vitro)

Benzofuran derivatives have demonstrated the ability to modulate key inflammatory pathways, suggesting a potential role in managing inflammatory conditions. These effects are achieved by altering the production of inflammatory mediators and interfering with the signaling cascades that regulate them.

A study on a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed that it could significantly decrease the secretion of Interleukin-6 (IL-6) in cancer cell lines. mdpi.com IL-6 is a major pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.com

Mechanistic insights can be drawn from structurally related compounds. For example, 6-methylcoumarin (B191867) has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways in macrophages. nih.gov This inhibition leads to a concentration-dependent decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), as well as inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Given the structural and functional similarities, it is plausible that bromo-benzofuran derivatives utilize similar pathways to exert their anti-inflammatory effects.

Antioxidant and Neuroprotective Mechanisms

There is no available data on the antioxidant and neuroprotective properties of this compound. While the broader class of benzofuran derivatives has been a subject of interest for these properties, specific research on the 6-bromo-3-methyl variant is absent.

Radical Scavenging Properties

No studies were found that investigated the radical scavenging properties of this compound.

Lipid Peroxidation Inhibition Mechanisms

Information regarding the ability of this compound to inhibit lipid peroxidation is not present in the reviewed scientific literature.

Protection against Excitotoxicity (Cellular Models)

There are no published findings on the protective effects of this compound in cellular models of excitotoxicity.

DNA Interaction Studies (e.g., DNA cleavage)

No research has been published detailing any interactions between this compound and DNA, including any potential for DNA cleavage.

Future Research Directions and Broader Academic Implications

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of benzofuran (B130515) derivatives, including 6-Bromo-3-methylbenzofuran-2-carboxamide, is an area of continuous innovation. A known method for preparing the target compound involves the conversion of methyl 6-bromo-3-methylbenzofuran-2-carboxylate. googleapis.com Future research will likely focus on developing more efficient and sustainable synthetic routes.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to expedite the synthesis of benzofuran-2-carboxylic acids and their carboxamide derivatives, significantly reducing reaction times and often improving yields.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive option for the industrial production of benzofuran-2-carboxamides. evitachem.com

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents is a growing trend. Research into catalytic systems, such as copper-based catalysts, and the use of deep eutectic solvents are promising avenues for the sustainable synthesis of the benzofuran nucleus.

Modular Synthetic Strategies: Techniques like 8-aminoquinoline (B160924) directed C-H arylation followed by transamidation offer a modular approach to create diverse libraries of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools to investigate the properties and potential of this compound without the need for extensive laboratory synthesis.

Future computational studies could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its potential as a fluorescent probe or in organic electronics.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies on related benzofuran-2-carboxamides have successfully identified key molecular descriptors that correlate with biological activity. Similar models could be developed for analogs of this compound to predict their activity and guide the design of more potent compounds.

Molecular Docking and Dynamics Simulations: These methods can be used to predict how the compound might interact with various biological targets. By simulating the binding of this compound to the active sites of enzymes like kinases, researchers can prioritize which targets to investigate experimentally.

Table 1: Potential Computational Studies for this compound

| Computational Method | Objective | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | To calculate electronic and structural properties. | Understanding of reactivity, stability, and spectroscopic characteristics. |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate molecular structure with biological activity. | Prediction of the activity of new analogs and guidance for lead optimization. |

| Molecular Docking | To predict the binding mode and affinity to biological targets. | Identification of potential protein targets and understanding of binding interactions. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the compound and its complex with a target. | Assessment of the stability of the compound-target complex over time. |

Discovery of Novel Biological Targets and Underexplored Pathways for Benzofuran-2-carboxamides

The benzofuran-2-carboxamide scaffold is known to interact with a variety of biological targets, suggesting that this compound could have a range of pharmacological activities.

Future research in this area should focus on:

Screening against Known Target Families: Based on the activities of related compounds, this compound and its derivatives should be screened against kinases (such as mTOR, PI3K, and VEGFR2), G-protein coupled receptors, and ion channels. googleapis.com

Exploring Underexplored Signaling Pathways: The role of benzofuran derivatives in modulating pathways like the NF-κB and MAPK signaling pathways, which are crucial in inflammation, presents an opportunity for discovering novel anti-inflammatory agents.

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, neuronal cells) could reveal unexpected therapeutic applications and help to identify novel biological targets for this chemical scaffold.

Development of Chemical Probes and Imaging Agents Based on the this compound Scaffold

The intrinsic properties of the benzofuran ring system, including its fluorescence, make it an attractive scaffold for the development of chemical tools.

Future directions include:

Fluorescent Probes: The mention of this compound as a potential fluorescent probe by chemical suppliers suggests that its photophysical properties are of interest. ambeed.com Research is needed to characterize its fluorescence spectrum, quantum yield, and sensitivity to its microenvironment. The bromo-substituent could also serve as a handle for further functionalization to create probes for specific analytes or cellular components.